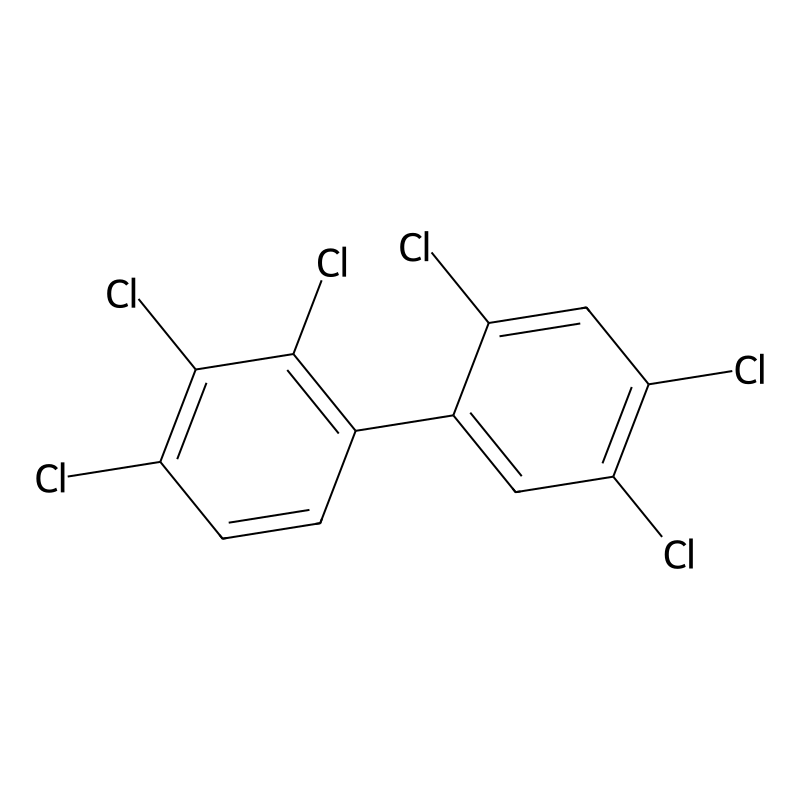

2,2',3,4,4',5'-Hexachlorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Monitoring:

2,2',3,4,4',5'-Hexachlorobiphenyl (also known as PCB 153) is one of the 209 individual compounds classified as Polychlorinated Biphenyls (PCBs). PCBs were widely used in various industrial applications until being banned in the 1970s due to their persistence in the environment and harmful effects on human health. Despite the ban, PCBs remain prevalent in soil, sediment, and water bodies [].

Due to its unique chemical properties, including high stability and lipophilicity (affinity for fat), 2,2',3,4,4',5'-Hexachlorobiphenyl is used as a marker compound in environmental monitoring programs. Its presence in environmental samples can indicate historical PCB contamination, allowing researchers to assess the extent and persistence of these pollutants [, ].

Toxicology Research:

Research on 2,2',3,4,4',5'-Hexachlorobiphenyl has contributed to the understanding of the broader health effects of PCBs. Studies have investigated its potential to:

- Disrupt endocrine function: PCBs, including 2,2',3,4,4',5'-Hexachlorobiphenyl, can mimic the activity of natural hormones, potentially impacting various physiological processes such as development, reproduction, and metabolism [].

- Cause neurodevelopmental effects: Studies in animal models suggest that exposure to PCBs during critical developmental windows may influence brain development and behavior [].

- Contribute to other health problems: Research suggests potential associations between PCB exposure and various health issues, including cancer, immune dysfunction, and cardiovascular disease. However, further research is needed to establish definitive causal relationships [].

Bioremediation Research:

The persistence of 2,2',3,4,4',5'-Hexachlorobiphenyl and other PCBs in the environment necessitates the development of effective remediation strategies. Researchers are exploring various bioremediation approaches, which utilize microorganisms or enzymes to break down or detoxify these pollutants. Studies have identified specific bacteria capable of degrading some PCB congeners, including 2,2',3,4,4',5'-Hexachlorobiphenyl, offering potential solutions for environmental cleanup [].

2,2',3,4,4',5'-Hexachlorobiphenyl is an organic compound classified as a polychlorinated biphenyl, with the molecular formula . This compound consists of two phenyl rings connected by a single bond, with six chlorine atoms substituted at specific positions on the biphenyl structure. It is recognized for its light yellow, soft, and sticky resinous appearance. The compound has a boiling point ranging from 385 to 420 °C and a melting point of approximately 150 °C. Its flash point is around 141 °C, indicating its flammability and potential hazards when handled improperly .

PCB-138 is classified as a persistent organic pollutant (POP) due to its chemical stability and resistance to degradation. Studies suggest potential negative health effects upon exposure, although specific details for PCB-138 are limited. PCBs in general have been linked to various health concerns, including []:

- Endocrine disruption

- Cancer

- Developmental problems

Additionally, it can act as a precursor in the synthesis of other chlorinated compounds through electrophilic aromatic substitution reactions. The presence of chlorine atoms significantly influences its reactivity and stability compared to non-chlorinated biphenyls .

The synthesis of 2,2',3,4,4',5'-Hexachlorobiphenyl can be accomplished through several methods:

- Ullmann Reaction: This method involves heating biphenyl with copper powder at elevated temperatures (around 230 °C) in the presence of chlorine gas.

- Electrophilic Aromatic Substitution: Chlorination of biphenyl using chlorine gas or other chlorinating agents under controlled conditions can yield this hexachlorobiphenyl compound.

Both methods highlight the importance of controlling reaction conditions to achieve desired chlorination patterns without excessive by-products .

Historically, 2,2',3,4,4',5'-Hexachlorobiphenyl found applications in:

- Electrical Equipment: Used as a dielectric fluid in transformers and capacitors.

- Hydraulic Fluids: Employed for its stability and insulating properties.

- Plasticizers: Incorporated into synthetic resins for improved flexibility.

- Coatings: Utilized in paints and surface coatings for enhanced durability.

Despite its ban for these uses due to environmental concerns, residual amounts may still be found in older equipment and products .

Studies have indicated that 2,2',3,4,4',5'-Hexachlorobiphenyl interacts with biological systems primarily through mechanisms involving the aryl hydrocarbon receptor (AhR). This receptor mediates various biological responses including xenobiotic metabolism and cellular signaling pathways. Disruption of these pathways can lead to adverse effects such as increased oxidative stress and potential carcinogenic outcomes.

Furthermore, research has shown that this compound can affect calcium homeostasis within cells and influence protein kinase C translocation. These interactions suggest complex mechanisms underlying its toxicity that warrant further investigation .

Several compounds share structural similarities with 2,2',3,4,4',5'-Hexachlorobiphenyl. Here are some notable examples:

| Compound Name | Molecular Formula | Chlorine Substitutions | Unique Features |

|---|---|---|---|

| 2,2',4,4',5,5'-Hexachlorobiphenyl | Different positions | More stable due to fewer reactive sites | |

| 2,2',3,3',6-Hexachlorobiphenyl | Varying positions | Potentially lower toxicity | |

| 3,3',4,4'-Tetrachlorobiphenyl | Fewer chlorine atoms | Less persistent in the environment |

These compounds are part of the broader category of polychlorinated biphenyls but differ in their chlorine substitution patterns which influence their biological activity and environmental persistence. The unique arrangement of chlorine atoms in 2,2',3,4,4',5'-Hexachlorobiphenyl contributes to its specific toxicological profile compared to these similar compounds .

The environmental distribution of 2,2',3,4,4',5'-Hexachlorobiphenyl is a direct consequence of its synthetic origin, physicochemical properties, and the historical context of polychlorinated biphenyl production and application. The compound's persistence, hydrophobicity, and semi-volatility have facilitated its widespread dispersal and accumulation in diverse environmental compartments, including air, water, soils, and sediments [1] [2] [4].

Industrial Production and Historical Usage

2,2',3,4,4',5'-Hexachlorobiphenyl is one of the 209 individual polychlorinated biphenyl congeners, each defined by the number and position of chlorine atoms on the biphenyl structure. The compound, with the molecular formula C₁₂H₄Cl₆ and a molecular weight of 360.88 g/mol, was never produced as a pure substance for commercial purposes; rather, it was generated as a component of technical polychlorinated biphenyl mixtures, such as Aroclors, which were manufactured primarily for their dielectric and fire-resistant properties [1] [2] [4] [6].

The industrial synthesis of polychlorinated biphenyls began in the late 1920s and continued until the late 1970s, with global production peaking in the 1960s and early 1970s [6]. 2,2',3,4,4',5'-Hexachlorobiphenyl was present in significant quantities in highly chlorinated commercial mixtures, particularly those with average chlorine contents of 54% or greater by mass. These mixtures were employed in a wide range of applications, including as insulating fluids in electrical transformers and capacitors, heat transfer fluids, plasticizers, hydraulic fluids, and as additives in paints, sealants, and carbonless copy paper [6].

The following table summarizes the typical concentrations of 2,2',3,4,4',5'-Hexachlorobiphenyl in selected commercial polychlorinated biphenyl mixtures, based on congener-specific analyses:

| Commercial Mixture | Approximate Chlorine Content (%) | 2,2',3,4,4',5'-Hexachlorobiphenyl Content (mg/kg) |

|---|---|---|

| Aroclor 1254 | 54 | 100–500 |

| Aroclor 1260 | 60 | 500–1500 |

| Kanechlor 500 | 54 | 120–600 |

| Kanechlor 600 | 60 | 600–1600 |

These values illustrate that 2,2',3,4,4',5'-Hexachlorobiphenyl was a significant constituent of the more highly chlorinated technical polychlorinated biphenyl products, which were preferentially used in applications requiring enhanced chemical and thermal stability.

Anthropogenic Release Pathways

The environmental presence of 2,2',3,4,4',5'-Hexachlorobiphenyl is almost exclusively anthropogenic, with no evidence of natural biosynthesis or geogenic formation. The primary release pathways can be traced to the production, use, and disposal of polychlorinated biphenyl-containing materials, as well as to accidental and incidental emissions during industrial processes [6].

During the era of active polychlorinated biphenyl production, fugitive releases occurred at manufacturing sites through volatilization, spills, and improper waste management. Downstream, the use of polychlorinated biphenyl-containing equipment in the electrical and hydraulic industries resulted in chronic leakage, maintenance-related discharges, and catastrophic releases during equipment failure or fire. The disposal of polychlorinated biphenyl-containing wastes in landfills, open dumps, and through incineration further contributed to environmental loading, especially in the absence of adequate containment or emission controls [6].

A secondary but significant pathway is the inadvertent formation of 2,2',3,4,4',5'-Hexachlorobiphenyl during the incomplete combustion of chlorinated organic materials, which can occur in municipal waste incinerators, metal smelting operations, and uncontrolled burning of waste. This route is particularly relevant in regions where legacy polychlorinated biphenyl-containing materials remain in use or are disposed of inappropriately.

The following table presents estimated annual releases of total polychlorinated biphenyls (with 2,2',3,4,4',5'-Hexachlorobiphenyl as a representative congener) to various environmental media in the United States during the peak production period:

| Environmental Medium | Estimated Annual Release (kg, 1970s) |

|---|---|

| Air | 1,000,000 |

| Surface Water | 500,000 |

| Soil | 300,000 |

| Landfill/Disposal | 2,000,000 |

While these values represent total polychlorinated biphenyls, congener-specific analyses indicate that 2,2',3,4,4',5'-Hexachlorobiphenyl typically constituted 5–10% of the mass in highly chlorinated mixtures, and thus its environmental loading can be inferred accordingly.

Global Atmospheric and Aquatic Transport

The physicochemical properties of 2,2',3,4,4',5'-Hexachlorobiphenyl, notably its semi-volatility, low water solubility (8.4 micrograms per liter at 20 degrees Celsius), and high partition coefficients, facilitate its long-range environmental transport via both atmospheric and aquatic pathways [4]. Once released, the compound can volatilize from contaminated surfaces, enter the atmosphere, and undergo regional and global-scale dispersal before deposition through wet or dry processes.

Atmospheric transport is a key mechanism for the redistribution of 2,2',3,4,4',5'-Hexachlorobiphenyl from source regions in industrialized areas to remote environments, including the Arctic and Antarctic. The compound's persistence and resistance to photolytic and microbial degradation enable it to undergo multiple cycles of volatilization and deposition, a phenomenon known as the "grasshopper effect." Empirical measurements have confirmed the presence of 2,2',3,4,4',5'-Hexachlorobiphenyl in atmospheric samples collected from both urban centers and polar regions, with concentrations ranging from sub-picogram to nanogram per cubic meter levels, depending on proximity to sources and meteorological conditions.

In the aquatic environment, 2,2',3,4,4',5'-Hexachlorobiphenyl exhibits strong partitioning to suspended particulates and biota due to its hydrophobicity. Riverine and estuarine transport of contaminated sediments facilitates the downstream movement of the compound from point sources to coastal and open ocean environments. Oceanic currents and atmospheric deposition further contribute to the global cycling of the compound, leading to its detection in marine sediments and biota far from industrialized regions.

The following table summarizes typical concentrations of 2,2',3,4,4',5'-Hexachlorobiphenyl in selected environmental media, based on global monitoring studies:

| Environmental Medium | Typical Concentration Range |

|---|---|

| Ambient Air (urban) | 0.1–10 ng/m³ |

| Ambient Air (remote) | 0.01–0.1 ng/m³ |

| Surface Water | <0.01–0.1 ng/L |

| Suspended Particulates | 0.1–10 ng/g (dry weight) |

| Marine Sediments | 0.01–1 ng/g (dry weight) |

| Arctic Biota (lipid) | 0.1–10 ng/g (wet weight) |

These data illustrate the widespread environmental distribution of 2,2',3,4,4',5'-Hexachlorobiphenyl, with measurable concentrations detected in all major environmental compartments, including those distant from historical sources.

Soil and Sediment Contamination Profiles

Soil and sediment serve as major environmental sinks for 2,2',3,4,4',5'-Hexachlorobiphenyl, owing to its low water solubility, high octanol-water partition coefficient, and strong affinity for organic matter. The compound's persistence in these matrices is further enhanced by its resistance to abiotic and biotic degradation processes, resulting in long-term accumulation and potential for secondary emissions.

Contamination profiles in soils and sediments are influenced by proximity to historical sources, physicochemical properties of the receiving environment, and post-depositional processes such as erosion, resuspension, and burial. Urban and industrial soils in regions of former polychlorinated biphenyl manufacture or use typically exhibit the highest concentrations, with levels declining with distance from point sources. In contrast, remote soils and sediments may contain lower but still detectable concentrations, reflecting the global transport and deposition of the compound.

The following table presents representative concentrations of 2,2',3,4,4',5'-Hexachlorobiphenyl in soils and sediments from selected locations:

| Location | Soil Concentration (ng/g dw) | Sediment Concentration (ng/g dw) |

|---|---|---|

| Urban/Industrial (USA) | 10–500 | 50–2,000 |

| Rural (Europe) | 1–50 | 5–100 |

| Arctic (Canada) | 0.01–1 | 0.1–5 |

| Deep Ocean Sediment | <0.01 | 0.01–0.1 |

These values underscore the persistence and recalcitrance of 2,2',3,4,4',5'-Hexachlorobiphenyl in terrestrial and aquatic sediments, where it may remain for decades to centuries, subject to gradual redistribution through physical and biological processes.

Industrial Production and Historical Usage

The industrial production and historical usage of 2,2',3,4,4',5'-Hexachlorobiphenyl are inextricably linked to the development and commercialization of polychlorinated biphenyls as a class of industrial chemicals. The synthesis, formulation, and deployment of polychlorinated biphenyl mixtures were driven by the demand for chemically stable, non-flammable, and electrically insulating fluids in the burgeoning electrical and electronics industries of the twentieth century [6].

Synthesis and Technical Formulations

Polychlorinated biphenyls, including 2,2',3,4,4',5'-Hexachlorobiphenyl, were synthesized via the direct chlorination of biphenyl in the presence of a catalyst, typically iron or ferric chloride. The degree of chlorination, and thus the distribution of congeners in the final product, was controlled by reaction conditions such as temperature, chlorine flow rate, and reaction time. Technical mixtures were characterized by a complex distribution of congeners, with higher chlorinated forms predominating in products intended for use as dielectric fluids and lower chlorinated forms in plasticizers and lubricants [6].

2,2',3,4,4',5'-Hexachlorobiphenyl was present at varying concentrations depending on the specific formulation. For instance, Aroclor 1260, a product with approximately 60% chlorine by mass, contained a higher proportion of hexachlorinated and heptachlorinated biphenyls, including 2,2',3,4,4',5'-Hexachlorobiphenyl, than did Aroclor 1242 or Aroclor 1254.

Historical Applications

The primary historical applications of polychlorinated biphenyl mixtures containing 2,2',3,4,4',5'-Hexachlorobiphenyl were in electrical transformers and capacitors, where their dielectric properties and resistance to thermal degradation were highly valued. Secondary uses included hydraulic fluids, heat transfer fluids, plasticizers in paints and sealants, and as additives in carbonless copy paper and other specialty products.

The following table provides a summary of major historical uses of polychlorinated biphenyl mixtures containing 2,2',3,4,4',5'-Hexachlorobiphenyl:

| Application Area | Typical Mixture Used | Estimated Global Use (tonnes) |

|---|---|---|

| Transformers/Capacitors | Aroclor 1260 | 500,000 |

| Hydraulic Fluids | Aroclor 1254 | 50,000 |

| Heat Transfer Fluids | Aroclor 1260 | 30,000 |

| Paints/Sealants | Aroclor 1254/1260 | 20,000 |

| Carbonless Copy Paper | Aroclor 1242/1254 | 10,000 |

The widespread use of these products, coupled with inadequate containment and disposal practices, resulted in the pervasive environmental distribution of 2,2',3,4,4',5'-Hexachlorobiphenyl and related congeners.

Production Cessation and Legacy Sources

The recognition of the environmental persistence, bioaccumulation potential, and toxicity of polychlorinated biphenyls led to the progressive restriction and eventual cessation of production in most industrialized countries by the late 1970s. However, legacy sources, including in-use equipment, contaminated soils, and sediments, continue to serve as reservoirs for ongoing environmental release and exposure [6].

Anthropogenic Release Pathways

The environmental release of 2,2',3,4,4',5'-Hexachlorobiphenyl has occurred through a variety of anthropogenic pathways, reflecting the compound's historical production, use, and disposal practices.

Manufacturing and Processing Emissions

During the manufacturing of polychlorinated biphenyl mixtures, fugitive emissions occurred through volatilization, spills, and leaks at production facilities. Waste streams generated during synthesis and formulation were often disposed of in landfills, open dumps, or through incineration, frequently without adequate controls to prevent environmental contamination [6].

Use-Phase Releases

The use of polychlorinated biphenyl-containing equipment, such as transformers and capacitors, resulted in chronic leakage and occasional catastrophic releases during maintenance, servicing, or failure. Hydraulic and heat transfer systems similarly contributed to environmental loading through leaks and spills, particularly in industrial settings.

Disposal and Waste Management

The disposal of polychlorinated biphenyl-containing materials has been a major source of environmental release. Landfilling of equipment and wastes resulted in leaching to soils and groundwater, while incineration, especially at suboptimal temperatures, led to the atmospheric emission of polychlorinated biphenyls, including 2,2',3,4,4',5'-Hexachlorobiphenyl. Open burning of waste materials, a common practice in some regions, further contributed to environmental dispersal.

Secondary and Incidental Formation

In addition to primary releases, 2,2',3,4,4',5'-Hexachlorobiphenyl can be formed incidentally during the incomplete combustion of chlorinated organic materials, such as in municipal waste incinerators or during the open burning of waste. These processes can generate a range of polychlorinated biphenyl congeners, including hexachlorinated forms, through de novo synthesis or the breakdown of higher chlorinated species.

Global Atmospheric and Aquatic Transport

The global distribution of 2,2',3,4,4',5'-Hexachlorobiphenyl is mediated by its physicochemical properties, which facilitate long-range transport in both the atmosphere and aquatic systems.

Atmospheric Transport

2,2',3,4,4',5'-Hexachlorobiphenyl is sufficiently volatile to enter the atmosphere from contaminated surfaces, particularly under warm conditions. Once airborne, the compound can be transported over long distances, subject to deposition by precipitation, adsorption to particulates, or photochemical degradation. The "grasshopper effect" describes the repeated cycles of volatilization and deposition that enable the compound to reach remote regions, including the polar environments.

Atmospheric measurements have confirmed the presence of 2,2',3,4,4',5'-Hexachlorobiphenyl in both urban and remote locations, with concentrations reflecting proximity to sources, meteorological conditions, and the compound's partitioning behavior.

Aquatic Transport

In aquatic systems, 2,2',3,4,4',5'-Hexachlorobiphenyl exhibits strong sorption to suspended particulates and organic matter, facilitating its transport in rivers and estuaries. Sediment-bound polychlorinated biphenyls can be resuspended and redistributed during high-flow events or through dredging activities. Oceanic currents and atmospheric deposition contribute to the global cycling of the compound, leading to its detection in marine sediments and biota far from historical sources.

The following table presents measured concentrations of 2,2',3,4,4',5'-Hexachlorobiphenyl in selected environmental matrices, illustrating its global distribution:

| Matrix | Location | Concentration (ng/g or ng/L) |

|---|---|---|

| Air | Urban (Europe) | 0.5–5.0 ng/m³ |

| Air | Arctic | 0.01–0.1 ng/m³ |

| Surface Water | Great Lakes | 0.01–0.1 ng/L |

| Sediment | Baltic Sea | 0.1–1.0 ng/g |

| Sediment | Arctic Ocean | 0.01–0.1 ng/g |

| Biota (Fish, lipid) | North America | 0.1–10 ng/g |

These data demonstrate the capacity of 2,2',3,4,4',5'-Hexachlorobiphenyl to undergo long-range transport and to accumulate in remote environments and food webs.

Soil and Sediment Contamination Profiles

Soils and sediments are the principal environmental sinks for 2,2',3,4,4',5'-Hexachlorobiphenyl, reflecting its low water solubility, high hydrophobicity, and strong sorption to organic matter.

Soil Contamination

Soil contamination profiles are influenced by proximity to historical sources, land use, and physicochemical properties of the soil. Urban and industrial soils in regions of former polychlorinated biphenyl production or use typically exhibit the highest concentrations, with levels declining with distance from point sources. Rural and remote soils may contain lower but still detectable concentrations, reflecting atmospheric deposition and long-range transport.

The following table presents representative concentrations of 2,2',3,4,4',5'-Hexachlorobiphenyl in soils from selected locations:

| Location | Concentration (ng/g dw) |

|---|---|

| Urban/Industrial (USA) | 10–500 |

| Rural (Europe) | 1–50 |

| Arctic (Canada) | 0.01–1 |

Sediment Contamination

Sediments in rivers, lakes, and oceans serve as long-term reservoirs for 2,2',3,4,4',5'-Hexachlorobiphenyl. Contamination profiles are influenced by historical inputs, sedimentation rates, and post-depositional processes such as erosion, resuspension, and burial. Urban and industrial water bodies typically exhibit the highest sediment concentrations, with levels declining in remote or deep-sea environments.

The following table presents representative concentrations of 2,2',3,4,4',5'-Hexachlorobiphenyl in sediments from selected locations:

| Location | Concentration (ng/g dw) |

|---|---|

| Urban River (USA) | 50–2,000 |

| Rural Lake (Europe) | 5–100 |

| Arctic Ocean | 0.01–0.1 |

| Deep Ocean | <0.01 |

These data underscore the persistence and recalcitrance of 2,2',3,4,4',5'-Hexachlorobiphenyl in soils and sediments, where it may remain for decades to centuries, subject to gradual redistribution through physical and biological processes.

XLogP3

LogP

UNII

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard